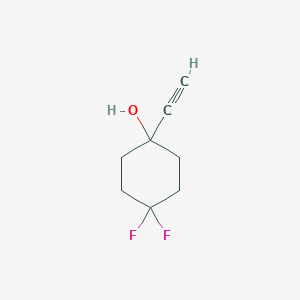

1-Ethynyl-4,4-difluorocyclohexan-1-ol

Descripción general

Descripción

1-Ethynyl-4,4-difluorocyclohexan-1-ol is an organic compound with the molecular formula C8H10F2O It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclohexanol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4,4-difluorocyclohexan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone as the starting material.

Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to form the desired this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.

Análisis De Reacciones Químicas

Hydrosilylation Reactions

1-Ethynyl-4,4-difluorocyclohexan-1-ol undergoes platinum-catalyzed hydrosilylation with dimethylphenylsilane to form (E)-vinyl silanes. The reaction employs PtCl₂ and XPhos ligand in tetrahydrofuran (THF) solvent, yielding products with excellent regio- and stereoselectivity at the β-position .

Key Reaction Data:

| Substrate | Silane | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| This compound | Dimethylphenylsilane | PtCl₂/XPhos | THF | 72 |

The reaction tolerates bulky substituents and fluorinated groups, with no adverse effects from the difluoromethylene moiety on cyclohexane rings .

Mechanistic Insights

The reaction proceeds via a Pt(0)/Pt(II) catalytic cycle :

-

Oxidative addition of silane to Pt(0) forms a Pt(II)-hydride complex.

-

Alkyne coordination and migratory insertion into the Pt–H bond occur, with migratory insertion identified as the rate-limiting step (supported by a secondary kinetic isotope effect of

) . -

Reductive elimination yields the (E)-vinyl silane product.

Bulky alkynes like this compound favor Pathway 2 (oxidative addition followed by migratory insertion), avoiding catalyst deactivation via dual alkyne coordination .

Substituent Effects on Reactivity

The difluoromethylene group and cyclohexane ring influence reactivity:

-

Steric effects : Bulky cyclohexyl substituents enhance reaction rates by preventing non-productive catalyst–alkyne complexes .

-

Electronic effects : Fluorine atoms moderately withdraw electron density but do not impede catalytic efficiency .

Control experiments confirm the hydroxyl group is not essential for reactivity, as methyl ether derivatives react similarly .

Kinetic Isotope Effects

Deuterium labeling studies reveal:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

1-Ethynyl-4,4-difluorocyclohexan-1-ol exhibits significant inhibitory activity against the Platelet-Derived Growth Factor (PDGF) receptor kinase. This property makes it a candidate for therapeutic agents targeting various diseases such as:

- Respiratory Diseases : The compound can be utilized in developing treatments for conditions like pulmonary hypertension due to its action on smooth muscle cells.

- Cancers : Its ability to inhibit cell proliferation suggests potential applications in cancer therapies, particularly for tumors that are responsive to PDGF signaling.

- Autoimmune and Inflammatory Diseases : The compound's anti-proliferative effects may also extend to autoimmune conditions, where excessive cell growth is a concern .

Material Science

Polymer Synthesis

The unique structure of this compound allows it to serve as a building block in the synthesis of advanced polymers. These polymers can have applications in:

- Coatings : Due to their enhanced chemical resistance and durability.

- Adhesives : The compound's properties can improve the adhesion characteristics of various materials.

Recent studies have explored its incorporation into polymer matrices, leading to materials with improved mechanical properties and thermal stability .

Agricultural Chemistry

Pesticide Development

The compound has potential applications in developing new pesticides. Its fluorinated structure can enhance the bioactivity and stability of agrochemicals. Research indicates that derivatives of this compound could be effective against specific pests while minimizing environmental impact due to their targeted action mechanisms .

Case Study 1: PDGF Inhibition in Cancer Therapy

A study demonstrated that derivatives of this compound significantly inhibited PDGF receptor kinase activity in vitro. This inhibition correlated with reduced proliferation of cancer cell lines, suggesting a pathway for developing novel anticancer therapies .

Case Study 2: Polymer Applications

Research involving the synthesis of polymers incorporating this compound showed enhanced mechanical properties compared to traditional polymers. The resulting materials exhibited superior thermal stability and resistance to solvents, indicating potential for industrial applications .

Case Study 3: Agrochemical Efficacy

Field trials assessing the efficacy of new pesticide formulations based on this compound indicated significant pest control with lower application rates compared to conventional pesticides. This suggests not only effectiveness but also reduced environmental impact .

Mecanismo De Acción

The mechanism of action of 1-Ethynyl-4,4-difluorocyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor Binding: It can interact with receptors, leading to modulation of signal transduction pathways.

Comparación Con Compuestos Similares

1-Ethynyl-4,4-difluorocyclohexan-1-ol can be compared with other similar compounds, such as:

1-Ethynylcyclohexanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

4,4-Difluorocyclohexanol: Lacks the ethynyl group, leading to variations in its applications and interactions.

The presence of both the ethynyl group and fluorine atoms in this compound makes it unique and enhances its potential in various applications.

Actividad Biológica

1-Ethynyl-4,4-difluorocyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound exhibits various interactions at the molecular level, which can influence its efficacy in treating specific diseases.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane structure, which includes an ethynyl group and two fluorine atoms. The presence of these functional groups enhances its lipophilicity and may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms are known to influence binding affinity and selectivity, which can enhance the compound's therapeutic potential.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to a reduction in enzymatic activity.

- Receptor Interaction : It may bind to various receptors, modulating signaling pathways that are critical for cellular responses.

Biological Activity Data

The biological activities of this compound have been explored in various studies. Below is a summary table of its observed activities:

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

- Cancer Treatment : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including lung and breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest.

- Inflammatory Disorders : Research indicated that this compound could effectively suppress STING-mediated pathways, which are implicated in autoimmune conditions like systemic lupus erythematosus. This suggests a promising application for treating inflammation-associated disorders.

- Antimicrobial Activity : A study reported that the compound exhibited notable antimicrobial properties against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the cyclohexane ring and substituents have been explored to improve potency and selectivity against specific targets.

Noteworthy Findings:

- Fluorine Substitution Effects : The incorporation of fluorine atoms was shown to significantly increase binding affinity to target proteins compared to non-fluorinated analogs.

- Structure-Activity Relationship (SAR) : Studies have established a correlation between structural modifications and biological activity, guiding future drug design efforts.

Propiedades

IUPAC Name |

1-ethynyl-4,4-difluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O/c1-2-7(11)3-5-8(9,10)6-4-7/h1,11H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYXTSQEIPRJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC(CC1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446099-82-6 | |

| Record name | 1-ethynyl-4,4-difluorocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.